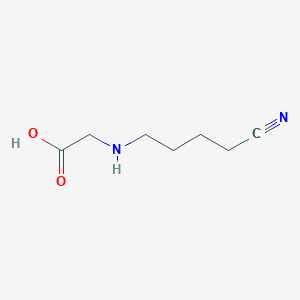
2-((4-Cyanobutyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Cyanobutyl)amino)acetic acid is an organic compound that features both a cyano group and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanobutyl)amino)acetic acid can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 4-cyanobutylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is typically carried out in a solvent such as dimethylformamide at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent recycling and purification steps are implemented to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
2-((4-Cyanobutyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines or amides.
科学的研究の応用
2-((4-Cyanobutyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((4-Cyanobutyl)amino)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-((4-Cyanophenyl)amino)acetic acid: Similar structure but with a phenyl group instead of a butyl group.
2-((4-Cyanobutyl)amino)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-((4-Cyanobutyl)amino)acetic acid is unique due to its specific combination of a cyano group and an amino acid moiety, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
2-(4-cyanobutylamino)acetic acid |
InChI |
InChI=1S/C7H12N2O2/c8-4-2-1-3-5-9-6-7(10)11/h9H,1-3,5-6H2,(H,10,11) |
InChIキー |
YHJSQPQDWWNLKJ-UHFFFAOYSA-N |
正規SMILES |
C(CCNCC(=O)O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



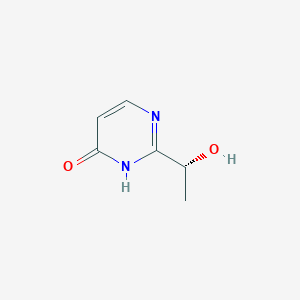
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
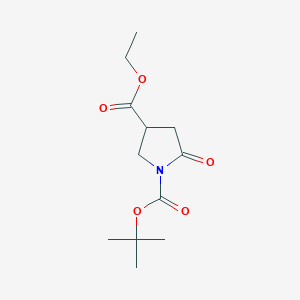
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
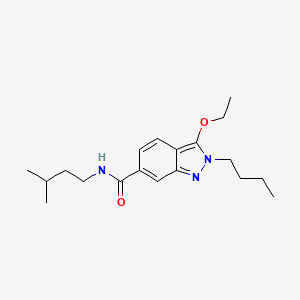
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
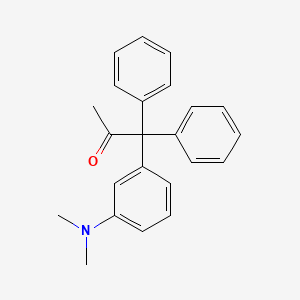
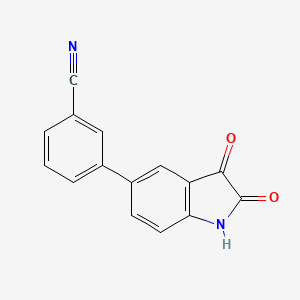
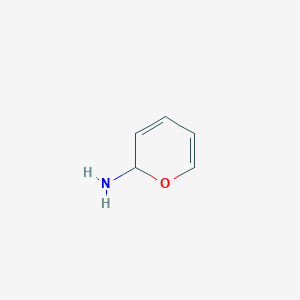
![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
